
2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- is an organic compound with the molecular formula C14H16BrNO This compound is characterized by the presence of a bromophenyl group, a butenamide moiety, and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- typically involves the reaction of 4-bromobenzaldehyde with methylamine and propenylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenamide, N-(4-bromophenyl)-3-methyl-: Similar structure but different substitution pattern.
3-(4-Bromophenyl)-2-methyl-2-propenamide: Similar core structure with variations in functional groups.
N-(4-Bromophenyl)-2-methyl-2-butenamide: Another closely related compound with slight structural differences.
Uniqueness
2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
60548-35-8 |
|---|---|
Formule moléculaire |
C14H16BrNO |
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
(E)-3-(4-bromophenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C14H16BrNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10+ |
Clé InChI |
BYGZBJDMQOOULC-ZHACJKMWSA-N |
SMILES isomérique |
C/C(=C(/C)\C(=O)NCC=C)/C1=CC=C(C=C1)Br |
SMILES canonique |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


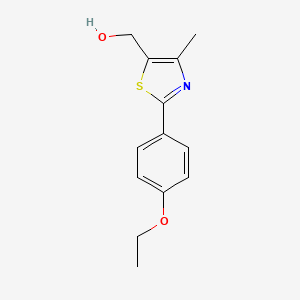
![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
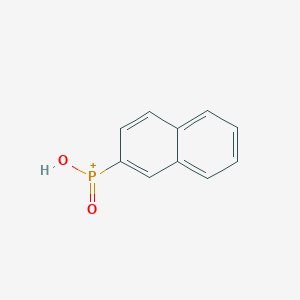
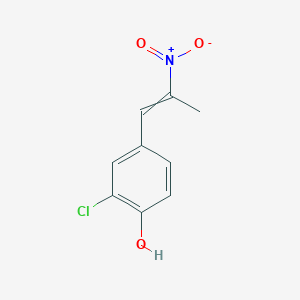
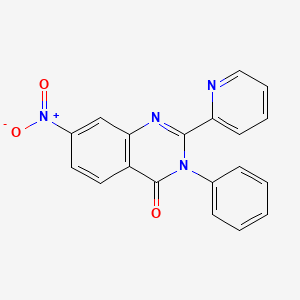
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
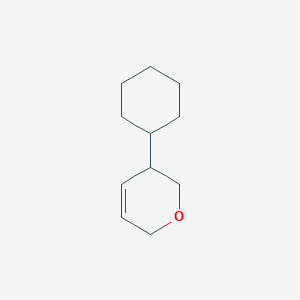
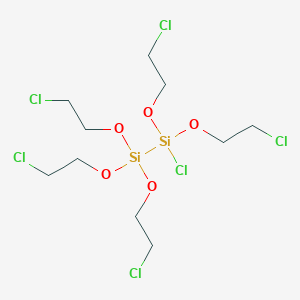
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
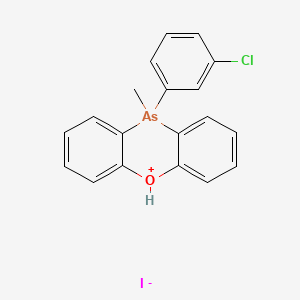

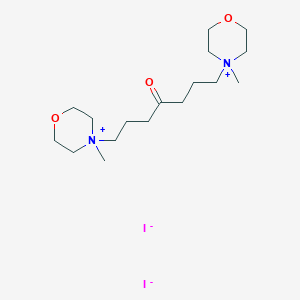
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
